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Compound of Interest

Compound Name: OUP-186

Cat. No.: B14758953 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: OUP-186 is a potent and selective antagonist of the human and rat histamine H3

receptor (H3R).[1][2] It is a non-imidazole compound that has demonstrated significant anti-

proliferative and pro-apoptotic effects in both estrogen receptor-positive (ER+) and estrogen

receptor-negative (ER-) human breast cancer cell lines.[1][2] These findings suggest that OUP-
186 may be a valuable research tool for investigating the role of the H3R in cancer and as a

potential therapeutic agent. This document provides detailed protocols for the culture of

relevant breast cancer cell lines and the experimental use of OUP-186 to assess its impact on

cell proliferation and apoptosis.

Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of OUP-186 in breast cancer cell

lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14758953?utm_src=pdf-interest
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.biocat.com/products/oup-186-t28275-25mg-tm
https://pubmed.ncbi.nlm.nih.gov/27773822/
https://www.biocat.com/products/oup-186-t28275-25mg-tm
https://pubmed.ncbi.nlm.nih.gov/27773822/
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14758953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cell Line
Assay
Duration

IC50 Value Effect

OUP-186

MDA-MB-231

(ER-) & MCF7

(ER+)

48 hours ~10 µM

Suppressed

proliferation,

induced

caspase-3/7

activation

Clobenpropit

MDA-MB-231

(ER-) & MCF7

(ER+)

48 hours ~50 µM

Suppressed

proliferation,

slight induction of

cell death

Signaling Pathway
// Nodes OUP186 [label="OUP-186", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R

[label="Histamine H3 Receptor (H3R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation

[label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis

[label="Caspase-Dependent Apoptosis", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Caspase [label="Caspase-3/7 Activation", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges OUP186 -> H3R [label="Antagonizes", color="#EA4335"]; H3R -> Proliferation

[label="Promotes", color="#FBBC05", style=dashed]; H3R -> Apoptosis [label="Inhibits",

color="#34A853", style=dashed]; OUP186 -> Proliferation [label="Suppresses",

color="#FBBC05", arrowhead=tee]; OUP186 -> Apoptosis [label="Induces", color="#34A853"];

Apoptosis -> Caspase [dir=back];

// Invisible edges for layout {rank=same; OUP186; H3R;} {rank=same; Proliferation; Apoptosis;}

} OUP-186 mechanism of action.

Experimental Protocols
Cell Culture of Human Breast Cancer Cell Lines (MDA-
MB-231 and MCF7)
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This protocol outlines the standard procedure for the maintenance of MDA-MB-231 and MCF7

human breast cancer cell lines.

Materials:

MDA-MB-231 or MCF7 cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-25 or T-75)

6-well, 12-well, or 96-well plates

Incubator (37°C, 5% CO2)

Biosafety cabinet

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw a frozen vial of cells rapidly in a 37°C water bath. Transfer the cell

suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in

5 mL of complete growth medium. Transfer the cell suspension to a T-25 flask.

Cell Maintenance:

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
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Monitor cell growth daily.

When cells reach 80-90% confluency, subculture them.

Subculturing:

Aspirate the old medium from the flask.

Wash the cell monolayer once with sterile PBS.

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the

cells detach.

Add 4 mL of complete growth medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing

pre-warmed complete growth medium.

Incubate the new flask at 37°C and 5% CO2.

OUP-186 Treatment and Cell Proliferation Assay (WST-1
or MTT Assay)
This protocol describes how to assess the effect of OUP-186 on the proliferation of breast

cancer cells.

Materials:

MDA-MB-231 or MCF7 cells

Complete growth medium

OUP-186 (dissolved in a suitable solvent, e.g., DMSO)

96-well cell culture plates

WST-1 or MTT reagent

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/product/b14758953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14758953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microplate reader

Procedure:

Cell Seeding: Seed MDA-MB-231 or MCF7 cells in a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for

cell attachment.

OUP-186 Treatment:

Prepare serial dilutions of OUP-186 in complete growth medium.

Remove the medium from the wells and add 100 µL of the OUP-186 dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of solvent

used to dissolve OUP-186).

Incubate the plate for 48 hours at 37°C and 5% CO2.

Proliferation Assessment:

Add 10 µL of WST-1 or MTT reagent to each well.

Incubate for 1-4 hours at 37°C.

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm

for MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the concentration of OUP-186 to determine the IC50 value.

Caspase-3/7 Activation Assay
This protocol is for measuring the induction of apoptosis by OUP-186 through the activation of

caspases 3 and 7.

Materials:
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MDA-MB-231 or MCF7 cells

Complete growth medium

OUP-186

Caspase-Glo® 3/7 Assay kit (or equivalent)

White-walled 96-well plates

Luminometer

Procedure:

Cell Seeding: Seed cells in a white-walled 96-well plate as described in the proliferation

assay protocol.

OUP-186 Treatment: Treat the cells with various concentrations of OUP-186 for 48 hours.

Caspase Assay:

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

Add 100 µL of the reagent to each well.

Mix gently by orbital shaking for 30 seconds.

Incubate at room temperature for 1-2 hours.

Measurement: Measure the luminescence of each well using a luminometer. An increase in

luminescence indicates an increase in caspase-3/7 activity.

Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture

[label="Culture MDA-MB-231 & MCF7 Cells"]; seed [label="Seed Cells in 96-well Plates"]; treat

[label="Treat with OUP-186 (Serial Dilutions)"]; incubate [label="Incubate for 48 hours"];

prolif_assay [label="Cell Proliferation Assay (WST-1/MTT)"]; caspase_assay [label="Caspase-

3/7 Activation Assay"]; read_prolif [label="Read Absorbance"]; read_caspase [label="Read
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Luminescence"]; analyze_prolif [label="Analyze Data (IC50)"]; analyze_caspase

[label="Analyze Caspase Activity"]; end [label="End", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> seed; seed -> treat; treat -> incubate; incubate ->

prolif_assay; incubate -> caspase_assay; prolif_assay -> read_prolif; caspase_assay ->

read_caspase; read_prolif -> analyze_prolif; read_caspase -> analyze_caspase; analyze_prolif

-> end; analyze_caspase -> end; } Workflow for OUP-186 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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